molecular formula C24H26N2O3 B249093 (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone

(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone

Cat. No. B249093
M. Wt: 390.5 g/mol
InChI Key: COKZLQIGQOVNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone, also known as NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been investigated for its neuroprotective properties, with studies suggesting that it may be effective in preventing neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme phosphodiesterase-4 (PDE4), which is involved in inflammation and immune responses. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been found to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has been shown to have various biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which is involved in mood regulation and reward processing. (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has also been shown to reduce inflammation and oxidative stress, which can contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.

Future Directions

There are several future directions for research on (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as an anti-cancer agent. Finally, more research is needed to determine the safety and efficacy of (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone in humans, which will be essential for its future clinical use.

Synthesis Methods

(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone can be synthesized through a multi-step process, which involves the reaction of 3,5-dimethoxybenzaldehyde with 4-naphthalen-1-ylmethylpiperazine in the presence of acetic anhydride and a catalyst. The resulting intermediate is then subjected to a final step of methylation using dimethyl sulfate to obtain (3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone.

properties

Product Name

(3,5-Dimethoxy-phenyl)-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-methanone

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H26N2O3/c1-28-21-14-20(15-22(16-21)29-2)24(27)26-12-10-25(11-13-26)17-19-8-5-7-18-6-3-4-9-23(18)19/h3-9,14-16H,10-13,17H2,1-2H3

InChI Key

COKZLQIGQOVNOJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.